3,3'-Dimethoxybenzidine

描述

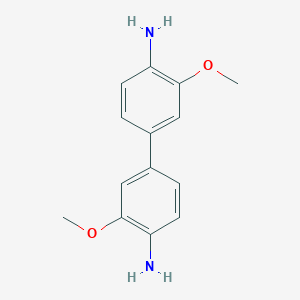

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(4-amino-3-methoxyphenyl)-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBJSXQPQWSCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-DIANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20325-40-0 (di-hydrochloride), 56436-30-7 (sulfate) | |

| Record name | 3,3'-Dimethoxybenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3025091 | |

| Record name | C.I. Disperse Black 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-dimethoxybenzidine appears as colorless crystals or a light brown powder. Turns violet on standing. Carcinogen., Colorless crystals that turn a violet color on standing; Note: Used as a basis for many dyes; [NIOSH], COLOURLESS CRYSTALS., Colorless crystals that turn a violet color on standing., Colorless crystals that turn a violet color on standing. [Note: Used as a basis for many dyes.] | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Dianisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-DIANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DIANISIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/149 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dianisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0180.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

403 °F (NTP, 1992), 206 °C, 206 °C (403 °F) (closed cup), 206 °C c.c., 403 °F | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Dianisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-DIANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DIANISIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/149 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dianisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0180.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), Sol in alc, benzene, ether, Sol in chloroform, acetone, PROBABLY SOL IN MOST ORG SOLVENTS AND LIPIDS, In water, 60 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.006, Insoluble | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-DIANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Dianisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0180.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

8.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.43 (air= 1), 8.5 | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | O-DIANISIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/149 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

negligible | |

| Record name | o-DIANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

LEAFLETS OR NEEDLES FROM WATER, Colorless crystals that turn a violet color on standing. | |

CAS No. |

119-90-4 | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dianisidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dimethoxybenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Dianisidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Black 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dimethoxybenzidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIANISIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJY508JZXV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-DIANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DIANISIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/149 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzidine, 3,3'-dimethoxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DDD59F8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

279 to 280 °F (NTP, 1992), 137 °C, 137.5 °C, 279 °F | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-DIANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DIANISIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/149 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dianisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0180.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis and Derivatization Methodologies of 3,3 Dimethoxybenzidine

Advanced Synthetic Pathways for 3,3'-Dimethoxybenzidine

The synthesis of this compound, also known as o-dianisidine, has evolved from traditional methods to more advanced and efficient pathways. These modern approaches aim to improve yield, purity, and safety.

Catalytic Hydrogenation Approaches for this compound Hydrochloride Synthesis

A notable method for preparing this compound hydrochloride involves a multi-step process commencing with the catalytic hydrogenation of o-nitroanisole. This process is designed for high molar yield and allows for the repeated use of the hydrogenation catalyst without a reduction in its activity.

The synthesis can be outlined in two primary stages:

Hydrogenation to Hydrazobenzene (B1673438): o-Nitroanisole is subjected to catalytic hydrogenation in an organic solvent, such as toluene (B28343) or dimethylbenzene, using a rare metal catalyst. This reaction is conducted under pressure (1.5–3 MPa) and at a controlled temperature (50–90 °C) for approximately 9 to 10 hours to produce the intermediate, 2,2'-dimethoxy hydrazobenzene. sci-hub.se The catalyst typically consists of a rare metal like platinum or palladium supported on a carrier such as activated carbon, silica (B1680970), or alumina. sci-hub.se

Rearrangement and Salt Formation: The resulting 2,2'-dimethoxy hydrazobenzene undergoes a rearrangement reaction in an acidic medium. It is treated with sulfuric acid at a low temperature (0–40 °C) to yield the crude this compound sulfate. sci-hub.se This intermediate is then neutralized and subsequently dissolved in a hydrochloric acid solution. Upon heating and then cooling, this compound hydrochloride precipitates with a molar yield that can exceed 90%. sci-hub.se

Table 1: Reaction Parameters for this compound Hydrochloride Synthesis

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | o-Nitroanisole | sci-hub.se |

| Catalyst | Pt/C or other rare metal catalysts | sci-hub.se |

| Hydrogenation Pressure | 1.5–3 MPa | sci-hub.se |

| Hydrogenation Temperature | 50–90 °C | sci-hub.se |

| Rearrangement Acid | Sulfuric Acid, followed by Hydrochloric Acid | sci-hub.se |

| Final Product Yield | > 90% | sci-hub.se |

Alternative and Green Chemistry Synthetic Methods for this compound

In line with the principles of green chemistry, research has focused on developing more environmentally benign synthetic routes. These efforts often target the reduction of nitroaromatics, a key step in producing benzidine (B372746) derivatives.

One such alternative is catalytic transfer hydrogenation (CTH) . This method avoids the use of high-pressure gaseous hydrogen, which can be hazardous. Instead, a hydrogen donor, such as ammonium (B1175870) formate, is used to transfer hydrogen to the substrate in the presence of a catalyst like Palladium on carbon (Pd/C). mdma.ch The CTH of o-nitroanisole to o-anisidine, a direct precursor for this compound, represents a safer and milder alternative to traditional reduction methods. mdma.ch The reaction can be optimized by carefully selecting the solvent and temperature to achieve high conversion and selectivity. mdma.ch

Synthesis of this compound Derivatives

This compound serves as a versatile building block for the synthesis of larger, more complex molecules, particularly through the formation of its derivatives.

Formation of Schiff Bases from this compound

Schiff bases, characterized by the azomethine (–C=N–) group, are readily synthesized from this compound. Due to the presence of two primary amine groups, this compound can react with two equivalents of an aldehyde or ketone to form bis-Schiff bases. dergipark.org.tr These reactions are typically condensation reactions that occur under thermal conditions, often with an acid catalyst. dergipark.org.tr

A classic example is the condensation reaction between this compound (o-dianisidine) and benzaldehyde (B42025) to synthesize N,N'-Dibenzylidene-3,3'-dimethoxybenzidine. dergipark.org.tr The reaction involves refluxing the reactants in a suitable solvent. dergipark.org.tr All steps in this reaction are reversible and are thermodynamically controlled. dergipark.org.tr The resulting Schiff base is a thermally stable compound. dergipark.org.tr

The formation of the azomethine bond is confirmed by spectroscopic methods. For instance, in the FT-IR spectrum, the characteristic N-H stretching vibrations of the primary amine disappear, while a new strong band corresponding to the C=N group appears around 1626 cm⁻¹. dergipark.org.tr Similarly, ¹H NMR spectroscopy shows the appearance of a signal for the imine proton. dergipark.org.tr

Table 2: Characterization Data for N,N'-Dibenzylidene-3,3'-dimethoxybenzidine

| Analysis Technique | Key Finding | Source |

|---|---|---|

| FT-IR | Appearance of C=N stretch at ~1626 cm⁻¹; disappearance of N-H stretches. | dergipark.org.tr |

| ¹H NMR | Signal for imine proton (CH=N) observed at δ 9.49 ppm (theoretical). | dergipark.org.tr |

| Thermal Analysis (TGA) | Compound is stable up to 330 °C. | dergipark.org.tr |

Schiff bases derived from this compound are of significant interest in material science due to their unique properties. These compounds serve as building blocks for functionalized organic and organometallic materials. researchgate.net

Poly(azomethine)s, or polymeric Schiff bases, synthesized from the polycondensation of diamines like this compound, exhibit high thermal stability, mechanical stability, and interesting optoelectronic properties. These characteristics make them potential candidates for applications in:

High-Performance Polymers: Their thermal stability makes them suitable for creating materials resistant to high temperatures. researchgate.net

Electronic Materials: The conjugated structure of poly(azomethine)s can impart semiconductor properties, making them useful in organic field-effect transistors (OFETs) and solar cells. researchgate.net

Sensor Materials: Benzidine derivatives have been investigated for their use as sensor materials. researchgate.net

The development of copolymers, such as those combining this compound units with benzene (B151609) or thiophene, allows for the fine-tuning of properties like electrical conductivity, further expanding their applicability in advanced technological materials. researchgate.net

Polymer Synthesis Utilizing this compound as a Monomer

This compound (DMAB) serves as a valuable diamine monomer in the synthesis of advanced polymeric materials. Its rigid, yet kinked structure, owing to the methoxy (B1213986) groups in the ortho positions to the amine functionalities, imparts unique properties to the resulting polymers, such as enhanced solubility and modified thermal characteristics. It is particularly utilized in the creation of high-performance polyimides and as a component in novel polymer nanocomposites.

Polycondensation Reactions for Novel Polymeric Materials

Polycondensation is a primary method for integrating this compound into polymer chains. This process involves reacting the diamine monomer with comonomers such as aromatic dianhydrides or dicarboxylic acids to form polyimides and polyamides, respectively.

Notably, ortho-methoxypolyimides have been synthesized by reacting this compound with various dianhydrides. A common reaction involves the polycondensation of DMAB with 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). researchgate.netuva.es The synthesis can be carried out via a classical two-step method, which includes the formation of a poly(amic acid) intermediate followed by chemical or thermal cyclodehydration (imidization). uva.es Azeotropic imidization is another reported method. uva.es These reactions yield high molecular weight polyimides with excellent thermal stability and film-forming capabilities. researchgate.netresearchgate.net The resulting polymers are often soluble in organic solvents, which is a significant advantage for processing. uva.es

The properties of the final polyimide are highly dependent on the dianhydride comonomer used. For instance, reacting DMAB with different dianhydrides allows for the tuning of properties like the glass transition temperature (Tg) and gas permeability. kpi.uanasa.gov The incorporation of the methoxy groups from DMAB can also be a strategic choice for creating precursor polymers for thermally rearranged (TR) polybenzoxazoles (PBOs), which are materials of interest for gas separation membranes. uva.esunirioja.es

| Dianhydride Monomer | Resulting Polymer Type | Synthesis Method | Key Properties of Resulting Polymer | Reference |

|---|---|---|---|---|

| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | ortho-Methoxypolyimide (PI-OMe) | Chemical Imidization, Azeotropic Imidization | High molecular weight (Inherent viscosity ~0.59 dL/g), excellent thermal stability, good film-forming ability, soluble in polar aprotic solvents. | researchgate.netuva.es |

| Various Aromatic Dianhydrides | Poly(amideimidazopyrrolones) | High-Temperature Polycondensation | Semiladder structure, properties influenced by monomer structure and polycondensation method. | kpi.ua |

Incorporation into Nanocomposites

Polymers derived from this compound can be used to fabricate polymer nanocomposites, where nanoparticles are dispersed within the polymer matrix to achieve enhanced properties. One approach involves blending these polymers with other polymers and then incorporating nanofillers.

For example, polymers have been synthesized from this compound and dicarboxylic acids like glutaric acid or adipic acid. kashanu.ac.ir These base polymers can then be blended with polymers such as polyvinyl alcohol (PVA) or the natural polymer chitosan. kashanu.ac.irmdpi.com Subsequently, silica nanoparticles (SiNPs) are introduced into these polymer blends. kashanu.ac.ir This process can be achieved through methods like stirring the polymer blend in a solution containing the silica nanoparticles, facilitating the dispersion of the nanoparticles within the blended polymer matrix. kashanu.ac.irmdpi.com The resulting nanocomposites combine the properties of the aromatic polymer derived from DMAB and the nanofiller, potentially leading to materials with tailored characteristics. scispace.com

| Base Polymer from this compound | Blending Polymer | Nanofiller | Fabrication Method | Resulting Material | Reference |

|---|---|---|---|---|---|

| Polyamide from DMAB and glutaric acid/adipic acid | Polyvinyl Alcohol (PVA) | Silica Nanoparticles (SiNPs) | Solution blending followed by mixing with SiNPs | Polymer Nanocomposite | kashanu.ac.irmdpi.com |

| Polyamide from DMAB and glutaric acid/adipic acid | Chitosan | Silica Nanoparticles (SiNPs) | Solution blending followed by mixing with SiNPs | Polymer Nanocomposite | kashanu.ac.irmdpi.com |

Synthesis of N,N'-Diacetyl-3,3'-dimethoxybenzidine and Related Acetylated Compounds

The primary amine groups of this compound can be readily derivatized through acetylation reactions. This chemical modification is a standard procedure for aromatic amines and is often accomplished using acetic anhydride. wikipedia.org The reaction typically involves treating this compound with acetic anhydride, which results in the substitution of the hydrogen atoms on the nitrogen atoms with acetyl (COCH₃) groups. Depending on the reaction conditions and stoichiometry, this can yield either the mono-acetylated product, N-acetyl-3,3'-dimethoxybenzidine, or the fully acetylated product, N,N'-diacetyl-3,3'-dimethoxybenzidine. Often, a base catalyst like pyridine (B92270) may be used to facilitate the reaction. wikipedia.org

The formation of these acetylated derivatives has been confirmed through metabolic studies in rats, where N-acetylation is a documented metabolic pathway for this compound. uva.esunirioja.es Gas chromatography/mass spectrometry (GC/MS) studies of metabolites have identified both N-acetyl-3,3'-dimethoxybenzidine and N,N'-diacetyl-3,3'-dimethoxybenzidine. uva.es While these studies focus on biological transformation, the chemical synthesis follows established principles of amine acetylation. For instance, the related compound 3,3'-dimethylbenzidine is acetylated using acetic anhydride to form N,N'-diacetyl-3,3'-dimethylbenzidine, a methodology directly applicable to the synthesis of the dimethoxy analog.

The general reaction is as follows:

(CH₃O)₂(C₆H₃)₂ (NH₂)₂ + 2 (CH₃CO)₂O → (CH₃O)₂(C₆H₃)₂ (NHCOCH₃)₂ + 2 CH₃COOH

This reaction converts the primary aromatic amine into a more stable amide, altering its chemical properties.

Reactivity and Mechanistic Studies of 3,3 Dimethoxybenzidine

Oxidation and Reduction Pathways of 3,3'-Dimethoxybenzidine

The oxidation of this compound has been investigated through various methods, revealing its susceptibility to electron transfer reactions. Anodic oxidation of this compound leads to the formation of a stable cation radical. Further oxidation at the potential of the second oxidation peak results in the formation of a quinone-diimine. Peroxidase-catalyzed oxidation is also a key activation pathway for benzidine (B372746) and its derivatives, proceeding via a radical cation intermediate to generate reactive electrophiles nih.gov.

Advanced oxidation processes have been employed to study the degradation of this compound. Treatment with a combined ultrasound-Mn(VII) system results in the cleavage of the biphenyl (B1667301) structure, yielding several smaller aromatic compounds. These degradation products have been identified through gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).

| Product Name |

|---|

| 2-nitroanisole |

| 3-methoxy-4-nitrophenol |

| Vanillylmandelic acid |

| Vanillyl alcohol |

| m-Anisic acid |

| Benzoic acid |

In biological contexts, a significant reduction pathway involves the metabolic conversion of this compound-based azo dyes back into the parent amine. This process is not a reduction of this compound itself, but rather its formation from larger dye molecules. Intestinal bacteria possess azoreductase enzymes that cleave the azo bonds (-N=N-) of these dyes, releasing free this compound nih.govnih.govsemanticscholar.orgoup.com. This reductive cleavage is a critical step in the metabolic activation of these dyes, as it liberates the potentially carcinogenic amine, which can then be absorbed by the intestine nih.gov. Studies in rats and dogs have shown that this is a generalized phenomenon, with some dyes being almost completely metabolized to free this compound nih.govjmcprl.net.

Protonation Behavior and Salt Formation (e.g., Dihydrochloride)

As an aromatic amine, this compound acts as a weak base. In the presence of acid, the lone pairs of electrons on the nitrogen atoms of the amino groups can accept protons (H⁺). This protonation results in the formation of salts. The compound is commercially available both as the free base and as its dihydrochloride (B599025) salt (C₁₄H₁₆N₂O₂·2HCl) jmcprl.net.

The dihydrochloride salt is formed when two molecules of hydrogen chloride react with one molecule of this compound, protonating both amino groups. This salt form has different physical properties compared to the free base, notably increased water solubility cymitquimica.com. The first pKa of this compound is estimated to be 4.2, which indicates that the compound will exist partially in its protonated, cationic form under acidic environmental or physiological conditions. The formation of the dihydrochloride salt is a common practice for improving the stability and handling of the compound for research and industrial use cymitquimica.comnih.gov. Administration of the dihydrochloride salt in drinking water has been the method used in several long-term animal toxicology and carcinogenesis studies nih.govnih.gov.

Mechanisms of Metabolic Activation and Biotransformation

Once absorbed, this compound undergoes extensive biotransformation, primarily in the liver, through various metabolic pathways. These reactions are part of the body's mechanism to detoxify and eliminate foreign compounds (xenobiotics), but they can also lead to the formation of reactive intermediates. Species differences in how this compound is metabolized in the liver and other tissues likely account for the different sites of tumor formation observed in various animal models nih.gov. While a complete metabolic profile has not been fully established, analyses have identified a wide array of phase II conjugates, indicating that several key biotransformation processes occur ornl.gov. These include N-acetylation, hydroxylation, O-demethylation, and glucuronidation ornl.gov.

N-acetylation is a major metabolic pathway for aromatic amines. This reaction is catalyzed by N-acetyltransferase (NAT) enzymes, which transfer an acetyl group from the cofactor acetyl-coenzyme A to the nitrogen atom of the amine. For the structurally related parent compound benzidine, N-acetylation is a critical step in its metabolic activation and detoxification nih.gov. The initial N-acetylation can be followed by a second acetylation to form N,N'-diacetylbenzidine, which is considered a detoxification pathway. Alternatively, the mono-acetylated intermediate can undergo N-hydroxylation followed by O-acetylation, creating a reactive species that can form DNA adducts nih.gov. Given that N-acetylated metabolites of this compound have been detected, it is understood to undergo a similar process ornl.gov.

Hydroxylation is a common phase I metabolic reaction that introduces a hydroxyl (-OH) group onto a substrate, typically increasing its water solubility. For aromatic compounds like this compound, this is usually carried out by the cytochrome P450 family of enzymes in the liver. The mechanism involves the insertion of an oxygen atom into a C-H bond on the aromatic ring. The detection of hydroxylated metabolites confirms this pathway is active in the biotransformation of this compound ornl.gov. This hydroxylation can occur at various positions on the biphenyl rings, creating phenolic derivatives that can then undergo further phase II conjugation reactions.

O-demethylation is the removal of a methyl group from a methoxy (B1213986) (-OCH₃) substituent, converting it into a hydroxyl (-OH) group. This reaction is also typically catalyzed by cytochrome P450 enzymes mdpi.com. The mechanism involves the hydroxylation of the methyl carbon, forming an unstable hemiacetal intermediate that spontaneously breaks down to yield a phenol (B47542) and formaldehyde. Since this compound has two methoxy groups, it can undergo this process once or twice, yielding mono- and di-hydroxy metabolites. The existence of O-demethylated species has been confirmed through metabolic studies ornl.gov.

Glucuronidation is a crucial phase II conjugation reaction that attaches a glucuronic acid molecule to a substrate. This process significantly increases the water solubility of xenobiotics, facilitating their excretion in urine or bile umich.edu. The reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which use UDP-glucuronic acid as a cofactor umich.edu. The hydroxyl groups introduced during hydroxylation and O-demethylation, as well as the nitrogen atoms of the parent amine or its acetylated metabolites, can serve as sites for glucuronidation. The identification of glucuronidated conjugates of this compound indicates that this is a major pathway for its elimination from the body ornl.gov.

Biliary Excretion and Enterohepatic Recirculation of this compound Metabolites

The biliary system plays a crucial role in the elimination of this compound (DMB) and its various metabolites from the body. Following metabolic processes primarily in the liver, these compounds are secreted into the bile and subsequently transported to the small intestine. This pathway not only serves as a major route of excretion but also sets the stage for potential reabsorption into the bloodstream, a process known as enterohepatic recirculation.

Research in rat models has provided significant insights into the extent of biliary excretion of DMB. Following intravenous administration of radiolabeled DMB ([¹⁴C]DMOB), a substantial portion of the compound and its metabolites are cleared through the biliary route. One study demonstrated that as much as 70% of the administered dose is excreted into the bile nih.gov. This extensive biliary excretion leads to a significant accumulation of DMB-related compounds in the intestinal tract, with approximately 50% of the initial dose being present in this location nih.gov. Ultimately, after three days, around 50% of the administered radioactivity is excreted in the feces, while 30-40% is found in the urine nih.gov.

The metabolism of DMB prior to biliary excretion is a complex process involving several key biochemical transformations. In vivo studies in rats have identified at least eight different metabolites in the bile and urine nih.gov. These metabolites are the result of a combination of reactions including N-acetylation, hydroxylation, O-demethylation, and glucuronidation nih.gov. Glucuronidation, a common phase II metabolic reaction, involves the conjugation of DMB and its phase I metabolites with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation increases the water solubility of the compounds, facilitating their transport into the bile.

| Route of Elimination/Tissue | Percentage of Administered Dose | Time Post-Administration |

|---|---|---|

| Biliary Excretion | 70% | Not Specified |

| Accumulation in Intestinal Tract | ~50% | Not Specified |

| Fecal Excretion | 50% | 3 days |

| Urinary Excretion | 30-40% | 3 days |

The extensive excretion of DMB metabolites, particularly glucuronide conjugates, into the intestine raises the possibility of enterohepatic recirculation. This process involves the deconjugation of the glucuronide metabolites back to their parent compounds by β-glucuronidases, enzymes that are abundant in the gut microbiota nih.gov. Once deconjugated, the less polar, parent compounds can be reabsorbed from the intestine back into the portal circulation, returning to the liver for another round of metabolism and excretion. This recycling mechanism can prolong the half-life of the xenobiotic and its metabolites in the body, potentially increasing their systemic exposure and biological effects.

While direct experimental evidence specifically demonstrating the enterohepatic recirculation of DMB and its metabolites is not extensively detailed in the available literature, the known metabolic pathways and the significant presence of DMB-related compounds in the intestine strongly suggest its occurrence. The cleavage of azo bonds in DMB-based dyes by intestinal bacteria to release free DMB, which is then absorbed, provides a parallel example of the critical role of gut microbiota in the bioavailability of this class of compounds nih.govnih.gov.

| Metabolic Process | Description |

|---|---|

| N-acetylation | Addition of an acetyl group to the nitrogen atoms. |

| Hydroxylation | Addition of a hydroxyl group to the aromatic rings. |

| O-demethylation | Removal of a methyl group from the methoxy substituents. |

| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. |

Environmental Fate and Remediation of 3,3 Dimethoxybenzidine

Environmental Distribution and Mobility Studies

The movement and partitioning of 3,3'-Dimethoxybenzidine in the environment are primarily influenced by its interaction with soil and its solubility in water.

The mobility of an organic compound in soil is often predicted by its organic carbon-water partition coefficient (Koc). This value indicates the tendency of the chemical to bind to the organic matter in soil rather than remain in the soil water. A higher Koc value generally corresponds to lower mobility.

For this compound, an estimated Koc value has been determined, which suggests moderate sorption to soil and sediment. epa.gov This indicates that the compound is likely to have limited mobility in soil environments. While experimental studies specifically detailing the soil mobility of this compound are limited, data from structurally similar compounds, such as 3,3'-dimethylbenzidine, suggest an expectation of binding to humic materials with moderate mobility at neutral pH, which may decrease under acidic conditions. nih.gov

| Parameter | Value | Source |

|---|---|---|

| Log Koc | 2.66 (Estimated) | EPA RSEI Model epa.gov |

| Koc | 460 L/kg (Estimated) | EPA RSEI Model epa.gov |

The water solubility of this compound is a critical factor in its environmental transport, particularly in aquatic systems. The free base form of the compound is characterized by very low water solubility. epa.gov Reports describe it as "practically insoluble" or "insoluble" in water. nih.govjmcprl.netnih.gov

In contrast, the salt form, this compound dihydrochloride (B599025), is significantly more soluble in water. nih.govjmcprl.netnih.gov This increased solubility means that in acidic aqueous environments where the salt form is likely to predominate, the compound will be more mobile and readily transported.

Abiotic Transformation Processes of this compound

Abiotic transformation involves the degradation of a chemical in the environment through non-biological processes, such as reactions with light (photolysis) or water (hydrolysis).

Direct experimental studies on the photolysis of this compound are limited. However, aromatic amines as a class of compounds can absorb sunlight, suggesting a potential for photodegradation. The structurally related compound, 3,3'-dichlorobenzidine, has been shown to be very rapidly photodegraded in aqueous solutions under natural sunlight, with a half-life of approximately 90 seconds. cdc.gov This rapid degradation of a similar benzidine (B372746) derivative suggests that photolysis could be a significant transformation pathway for this compound in sunlit surface waters. cdc.gov Another related compound, 3,3'-dimethylbenzidine, is also suggested to be sensitive to direct photolysis. nih.gov

This compound is considered to be stable under normal environmental temperatures and pressures. nih.govnih.gov The chemical structure of benzidines lacks functional groups that are susceptible to hydrolysis. Consequently, hydrolysis is not expected to be a significant environmental fate process for this compound or for related compounds like 3,3'-dimethylbenzidine and 3,3'-dichlorobenzidine. nih.govcdc.gov

Biodegradation and Bioremediation of this compound

While information on the direct microbial degradation of this compound in soil or water is scarce, it is known to be a metabolic byproduct of certain industrial dyes. Azo dyes based on this compound can be broken down by bacteria through a reductive process, which cleaves the azo bond and releases the free this compound. nih.gov This process has been observed with bacteria found in the gastrointestinal tract and is a significant pathway for exposure and environmental release from dye products. nih.gov

Studies on the bioremediation of the compound itself are not widely available. However, research into the chemical degradation of this compound in sludge using an advanced oxidation process (ultrasound-Mn(VII) treatment) has been conducted. This treatment resulted in 98.24% removal of the parent compound and identified several degradation products. nih.gov

Identified Degradation Products from Advanced Oxidation Process:

2-nitroanisole

3-methoxy-4-nitrophenol

Vanillylmandelic acid

Vanillyl alcohol

m-Anisic acid

Benzoic acid

These resulting compounds were found to be less toxic than the parent this compound. nih.gov

The biodegradation of the related compound 3,3'-dichlorobenzidine has been observed to be a slow process in lake sediments under anaerobic conditions, proceeding through reductive dehalogenation. cdc.gov This suggests that, should biodegradation of this compound occur, it might follow slow, anaerobic pathways, but specific microbial pathways have not been elucidated.

Microbial Degradation Pathways in Environmental Systems

While specific, complete microbial degradation pathways for this compound in soil and water are not extensively documented, the initial and crucial step in the breakdown of azo dyes containing this moiety is well-established. Azo dyes are a significant source of this compound in the environment. The reductive cleavage of the azo bond (–N=N–) is the primary mechanism by which these dyes are transformed, leading to the release of constituent aromatic amines, including this compound nih.gov. This process is readily carried out by a variety of microorganisms under anaerobic conditions.

Intestinal bacteria, for instance, have been shown to effectively reduce azo dyes to their component amines nih.gov. This enzymatic reduction is not limited to the gut and is a key transformation process in various anaerobic environments such as sediments and wastewater treatment plants. The enzymes responsible for this initial breakdown are broadly categorized as azoreductases nih.gov.

Following the liberation of this compound, its subsequent aerobic biodegradation is thought to proceed in a manner analogous to other benzidine compounds and aromatic amines. While limited data suggest that 3,3'-dimethylbenzidine, a structurally similar compound, may slowly biodegrade, the complete mineralization of these compounds is a complex process nih.gov. Generally, the aerobic degradation of aromatic amines involves enzymatic hydroxylation and ring cleavage, eventually leading to intermediates that can enter central metabolic pathways. However, compounds like 3,3'-dichlorobenzidine, another benzidine analog, have been shown to be persistent in soil and sludge-amended soil, with very slow degradation rates under both aerobic and anaerobic conditions cdc.gov. This suggests that the complete natural attenuation of this compound in the environment may be a slow process.

Degradation in Sludge via Advanced Oxidation Processes

Advanced oxidation processes (AOPs) represent a promising technology for the remediation of sludge contaminated with recalcitrant organic compounds like this compound. These processes rely on the generation of highly reactive hydroxyl radicals to oxidize and break down complex molecules.

A notable advanced oxidation process for the degradation of this compound in sludge is the combined use of ultrasound and potassium permanganate (B83412) (Mn(VII)). Research has demonstrated the high efficacy of this ultrasound-Mn(VII) treatment. In a study using simulated textile dyeing sludge, this method achieved a 98.24% removal of this compound and a 63.04% removal of total organic carbon (TOC) under optimal conditions nih.gov. The optimal parameters were identified as a KMnO4 dosage of 40 μM, an ultrasound power density of 0.36 W cm-3, and a reaction time of 20 minutes nih.gov. The synergistic effect of ultrasound, which enhances mass transfer and generates localized hot spots, and the strong oxidizing potential of Mn(VII) leads to the efficient destruction of the this compound molecule.

The degradation of this compound via the ultrasound-Mn(VII) process results in the formation of several smaller, less complex molecules. Through gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS-MS), six primary degradation products have been identified:

2-nitroanisole

3-methoxy-4-nitrophenol

Vanillylmandelic acid

Vanillyl alcohol

m-Anisic acid

Benzoic acid nih.gov

The identification of these products provides insight into the degradation pathway, which likely involves the cleavage of the biphenyl (B1667301) bond and subsequent oxidation and transformation of the resulting aromatic rings. Importantly, these same degradation products were also detected in real textile dyeing sludge treated with the same process, validating the findings from the simulated sludge experiments nih.gov.

A critical aspect of any remediation strategy is the assessment of the toxicity of the resulting byproducts. Studies have shown that the degradation products of this compound from the ultrasound-Mn(VII) treatment are less toxic than the parent compound nih.gov. Toxicity assays using the alga Desmodesmus subspicatus and the bacterium Vibrio fischeri revealed a significant reduction in toxicity in the treated sludge. Specifically, a 53.30% reduction in toxicity towards the alga and a 54.80% reduction towards the bacterium were observed in the simulated sludge nih.gov. This indicates that the advanced oxidation process not only removes the primary contaminant but also leads to a less hazardous end-product mixture. While the degradation products are less toxic, it is important to note that compounds like 2-nitroanisole are still of some toxicological concern and have been investigated for their own health effects nih.govnih.govilo.orgiarc.fr.

Environmental Risk Assessment and Management Strategies

The environmental risk assessment for this compound is largely driven by its classification as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) epa.gov. This classification is based on sufficient evidence of carcinogenicity in experimental animals nih.govepa.govnih.gov. Human exposure to this compound and dyes that can be metabolized to it can occur through contact with contaminated air, water, or soil nih.govca.gov.

Management strategies for this compound are guided by various federal regulations in the United States. It is listed as a hazardous air pollutant under the Clean Air Act and a hazardous constituent of waste under the Resource Conservation and Recovery Act (RCRA), with the waste code U091 nih.govnih.gov. The Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) has established a reportable quantity of 100 pounds for this substance nih.govnih.gov. Furthermore, its presence in industrial discharges and waste sites is subject to strict control and monitoring. The National Institute for Occupational Safety and Health (NIOSH) recommends that exposure to occupational carcinogens like this compound be limited to the lowest feasible concentration nj.gov.

Toxicological and Carcinogenic Research on 3,3 Dimethoxybenzidine

Genotoxicity and Mutagenicity Studies of 3,3'-Dimethoxybenzidine

This compound (DMOB) has been the subject of numerous studies to evaluate its potential to cause genetic damage. Research indicates that this compound exhibits genotoxic and mutagenic properties across various biological systems.

In vitro Mutagenicity in Bacterial Systems (e.g., Salmonella typhimurium Ames Test)

The mutagenic potential of this compound has been demonstrated in bacterial reverse mutation assays, commonly known as the Ames test. This test utilizes specific strains of Salmonella typhimurium that are engineered to be unable to synthesize the amino acid histidine, rendering them dependent on an external source for growth. Mutagenic substances can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.

Studies have shown that this compound is mutagenic in S. typhimurium strains TA100 and TA98. nih.govornl.gov The mutagenic effect in strain TA100 was observed with exogenous metabolic activation, while in strain TA98, mutagenicity was detected without such activation. nih.gov A weakly positive response was also noted in strain TA1535 with metabolic activation. nih.gov The requirement for metabolic activation in some strains suggests that metabolites of this compound are responsible for its mutagenic activity. It is often assumed that metabolic processes, such as azo-reduction in related dyes, can form this compound, which is a known bacterial mutagen. nih.govnih.govnih.gov

Table 1: Summary of Ames Test Results for this compound

| Salmonella typhimurium Strain | Metabolic Activation | Result |

|---|---|---|

| TA100 | With | Mutagenic nih.gov |

| TA98 | Without | Mutagenic nih.gov |

| TA1535 | With | Weakly Positive nih.gov |

Induction of Sister Chromatid Exchanges in Mammalian Cells (e.g., Chinese Hamster Ovary Cells)

Further evidence of the genotoxicity of this compound comes from studies on mammalian cells. The compound has been shown to induce sister chromatid exchanges (SCEs) in Chinese Hamster Ovary (CHO) cells. nih.govca.gov SCEs are exchanges of genetic material between the two identical sister chromatids of a duplicated chromosome and are considered a sensitive indicator of DNA damage. The induction of SCEs by this compound was observed both with and without the presence of an external metabolic activation system, indicating that the parent compound and/or its metabolites can cause chromosomal damage. nih.gov

Unscheduled DNA Synthesis in Cultured Hepatocytes and Human Cells

Unscheduled DNA synthesis (UDS) is a DNA repair process that occurs in response to DNA damage. The induction of UDS is a marker of genotoxicity. This compound has been found to induce UDS in primary cultures of rat hepatocytes. ca.gov In addition to UDS, the compound has been shown to cause DNA fragmentation in a dose-dependent manner in primary cultures of both rat and human hepatocytes. nih.gov This DNA damage was observed using the alkaline elution technique after exposure to subtoxic concentrations of the compound. nih.gov

Table 2: Genotoxic Effects of this compound in Hepatocytes

| Cell Type | Endpoint | Observation |

|---|---|---|

| Rat Hepatocytes (Primary Culture) | Unscheduled DNA Synthesis | Induced ca.gov |

| Rat Hepatocytes (Primary Culture) | DNA Fragmentation | Dose-dependent increase nih.gov |

| Human Hepatocytes (Primary Culture) | DNA Fragmentation | Dose-dependent increase nih.gov |

DNA Damage in Human Lymphocytes via Comet Assay

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. Research involving this compound and its structural analogs has utilized this assay to assess DNA damage in human lymphocytes. nih.gov In these studies, human lymphocytes were exposed to the chemicals, and the extent of DNA damage was quantified. nih.gov this compound was found to induce DNA damage in human lymphocytes, although its damaging capacity was less than some of its analogs like 3,3'-diaminobenzidine (B165653) and benzidine (B372746) itself. nih.gov

The mechanism by which some benzidine analogs induce genotoxicity in lymphocytes is believed to involve reactive oxygen species (ROS). nih.gov Studies on benzidine have shown that free radical scavengers can inhibit the DNA damage it causes, suggesting a ROS-mediated mechanism. nih.gov This indicates that oxidative stress may play a role in the DNA damage observed in human lymphocytes exposed to these compounds.

Investigations into the relationship between the physicochemical properties of this compound and its analogs and their DNA-damaging effects have been conducted. nih.gov One study found no clear correlation between parameters such as oxidation potentials, ionization potentials, dipole moment, and the relative partition coefficient, and the extent of DNA damage caused by these compounds in human lymphocytes. nih.gov

Carcinogenesis Studies in Experimental Animals

Oral Administration Studies in Rodents (e.g., F344/N Rats, Hamsters)

Oral exposure to this compound has been shown to induce tumors in multiple rodent species at various tissue sites. nih.govnih.gov

Studies involving the oral administration of this compound and its dihydrochloride (B599025) salt to F344/N rats have demonstrated its carcinogenicity in several organs. Administration via stomach tube resulted in carcinomas of the Zymbal gland, skin, and intestine, as well as benign papillomas in the urinary bladder in both male and female rats. nih.govnih.gov When the dihydrochloride salt was administered in drinking water, it led to an increased combined incidence of benign and malignant tumors in several organs. nih.gov In both sexes, tumors were observed in the Zymbal gland (adenoma and carcinoma), liver (hepatocellular adenoma and carcinoma), large intestine (adenomatous polyps and adenocarcinoma), skin (basal-cell or sebaceous-gland adenoma and carcinoma), and oral cavity (squamous-cell papilloma and carcinoma). nih.gov Male rats also developed cancer of the preputial gland. nih.gov

In hamsters, dietary exposure to this compound resulted in the development of benign forestomach tumors (papillomas). nih.govnih.gov

Tumorigenesis in F344/N Rats Following Oral Administration of this compound Dihydrochloride

| Organ | Tumor Type |

|---|---|

| Zymbal Gland | Adenoma, Carcinoma |

| Liver | Hepatocellular Adenoma, Hepatocellular Carcinoma |

| Large Intestine | Adenomatous Polyps, Adenocarcinoma |

| Skin | Basal-cell Adenoma, Sebaceous-gland Adenoma, Carcinoma |

| Oral Cavity | Squamous-cell Papilloma, Squamous-cell Carcinoma |

| Urinary Bladder | Papilloma |

| Preputial Gland (males) | Carcinoma |

Carcinogenicity studies have established a clear dose-response relationship for this compound. In a National Toxicology Program (NTP) study, F344/N rats were administered this compound dihydrochloride in their drinking water for 21 months. The survival of exposed rats was significantly reduced in a dose-dependent manner due to the early onset of neoplasms. nih.gov

The incidences of neoplasms in various tissues showed a significant increase with higher doses of the compound. For instance, neoplasms of the skin, Zymbal gland, preputial and clitoral glands, oral cavity, intestines, liver, and brain were all attributed to exposure to this compound dihydrochloride. nih.gov The study concluded that there was clear evidence of carcinogenic activity for both male and female F344/N rats. nih.gov

Selected Neoplasm Incidences in F344/N Rats from a 21-Month Drinking Water Study

| Neoplasm | Male Rats (Incidence) | Female Rats (Incidence) |

|---|---|---|

| Skin Neoplasms (benign or malignant) | Increased | Increased |

| Zymbal Gland Carcinoma | Increased | Increased |

| Preputial Gland Carcinoma | Increased | N/A |

| Clitoral Gland Carcinoma | N/A | Increased |

| Oral Cavity Neoplasms | Increased | Increased |

| Large Intestine Adenocarcinoma | Increased | Increased |

| Liver Neoplasms | Increased | Increased |

Comparative Carcinogenicity with Structurally Related Benzidines and Dyes

A significant aspect of the carcinogenicity of certain commercial dyes is their metabolic conversion to this compound. nih.govnih.gov Dyes based on this compound are reasonably anticipated to be human carcinogens because they can release the free compound through metabolic processes. nih.govjmcprl.net Studies in experimental animals have demonstrated that the azo bonds in these dyes are cleaved by enzymes, such as azoreductase found in intestinal bacteria, to form potentially carcinogenic aromatic amines like this compound. jmcprl.netsemanticscholar.orgcdc.gov

For example, C.I. Direct Blue 15, a representative this compound-based dye, has been shown to be carcinogenic in rats. nih.govnih.gov Exposure to this dye in drinking water caused a range of benign and malignant tumors in organs including the skin, Zymbal gland, liver, oral cavity, and intestines in both sexes. nih.govnih.gov This pattern of tumors is similar to that observed with direct administration of this compound. jmcprl.net This metabolic conversion is considered a general phenomenon across animal species. nih.govjmcprl.net

The carcinogenic properties of this compound are closely linked to its chemical structure, which is similar to other known carcinogens like benzidine and 3,3'-dimethylbenzidine. nih.govjmcprl.net Benzidine itself is a known human carcinogen. jmcprl.net The pattern of tumors induced by this compound and its related dyes shows similarities to those caused by 3,3'-dimethylbenzidine and its corresponding dyes. nih.govjmcprl.net

Research into the structure-activity relationships of benzidine analogues has provided insights into their mutagenic and carcinogenic potential. For instance, the addition of a methoxy (B1213986) group to the benzidine molecule, as in this compound, has been reported to increase its mutagenicity in certain assays. oup.com Mutagenicity studies using the Ames Salmonella/microsome assay have shown that this compound is mutagenic to specific bacterial strains, often requiring metabolic activation. nih.gov For several 3,3'-disubstituted benzidines, including the dimethoxy- derivative, an increase in mutagenicity has been correlated with a decrease in the basicity of the parent anilines. nih.gov However, other physicochemical parameters such as oxidation potentials and the energy difference between molecular orbitals have not consistently correlated with bacterial mutagenic activities. nih.govoup.com These findings suggest that while structural features are critical, the precise mechanisms of carcinogenesis are complex.

Mechanisms of Carcinogenesis at the Molecular Level

The carcinogenic potential of this compound is understood through its molecular interactions within the body, primarily involving metabolic activation into a reactive form that can damage genetic material. Structurally, this compound is similar to benzidine, a known human carcinogen, and 3,3'-dimethylbenzidine, which is reasonably anticipated to be a human carcinogen. This structural similarity is a key indicator of its potential carcinogenic pathways nih.govnih.govjmcprl.net.

The primary mechanism of carcinogenesis involves metabolic activation. Dyes based on this compound can be broken down, particularly by azo-reductase enzymes in the gastrointestinal tract, releasing free this compound nih.govnih.gov. Once absorbed, this compound undergoes further metabolism, which can lead to the formation of electrophilic intermediates. These reactive metabolites are capable of covalently binding to cellular macromolecules, including DNA, to form DNA adducts taylorandfrancis.com. The formation of these adducts is a critical initiating event in chemical carcinogenesis, as they can lead to mutations if not properly repaired by cellular DNA repair mechanisms taylorandfrancis.com.

Genotoxicity studies have provided further evidence for this mechanism. This compound has been shown to be mutagenic in bacterial assays, such as the Salmonella test, and it can induce unscheduled DNA synthesis in rat primary hepatocyte cultures ca.gov. It also causes sister chromatid exchanges and chromosomal aberrations in mammalian cells in vitro ca.gov. Research has demonstrated that this compound can induce DNA fragmentation in primary cultures of both rat and human hepatocytes, as well as in cells from human urinary bladder mucosa. This indicates that the compound is genotoxic in both rats and humans.

Human Health Risk Assessment and Epidemiological Considerations